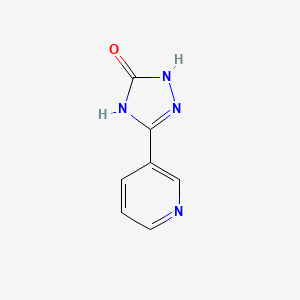

3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-pyridin-3-yl-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOIBEVPZKHMKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500808 |

Source

|

| Record name | 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-83-6 |

Source

|

| Record name | 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a reliable and reproducible synthetic pathway, starting from readily available precursors. Each synthetic step is detailed with underlying chemical principles, step-by-step protocols, and characterization data. The guide is designed to be a practical resource for researchers in the field of organic and medicinal chemistry, offering insights into the synthesis of substituted 1,2,4-triazol-5-ones.

Introduction and Strategic Overview

The 1,2,4-triazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The strategic incorporation of a pyridinyl substituent can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This guide focuses on the synthesis of this compound, a molecule that combines these two important pharmacophores.

The synthetic strategy detailed herein follows a logical and well-established pathway for the construction of 3-substituted-1,2,4-triazol-5-ones. The core of this approach is the formation of a key intermediate, an acylsemicarbazide, followed by a cyclization reaction to yield the desired triazole ring system. This method is advantageous due to the accessibility of starting materials and the generally high yields of the reactions.

Overall Synthetic Workflow

An In-depth Technical Guide to the Chemical Properties of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By integrating theoretical principles with data from analogous structures, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel 1,2,4-triazole-based therapeutic agents. The guide delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, with a focus on the structural nuances that inform its potential as a pharmacophore.

Introduction: The Significance of the Pyridine-Triazole Scaffold

The hybridization of pyridine and 1,2,4-triazole rings has emerged as a highly successful strategy in modern drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its metabolic stability and ability to engage in hydrogen bonding. When coupled with a pyridine ring, the resulting scaffold possesses a unique electronic and steric profile, enhancing its interactions with biological targets. This has led to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties[1][2]. This compound is a core structure within this class, offering multiple points for functionalization and derivatization in the pursuit of novel drug candidates.

Synthesis and Molecular Structure

The synthesis of this compound can be logically approached through the cyclization of a nicotinic acid-derived precursor. A highly plausible and efficient method involves the reaction of nicotinic acid hydrazide with urea. This reaction proceeds via an initial formation of a 4-nicotinoylsemicarbazide intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the desired triazolone ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid hydrazide (1 equivalent) and urea (1.2 equivalents).

-

Heating: Heat the mixture to a molten state (approximately 130-140 °C) and maintain this temperature for 2-3 hours. The evolution of ammonia gas should be observed.

-

Work-up: Allow the reaction mixture to cool to room temperature, resulting in a solid mass.

-

Purification: Dissolve the solid in a hot aqueous solution of sodium hydroxide. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be further purified by recrystallization from a suitable solvent such as water or ethanol.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₇H₆N₄O | - |

| Molecular Weight | 162.15 g/mol | - |

| Melting Point | > 250 °C | High degree of intermolecular hydrogen bonding is expected. |

| Solubility | Sparingly soluble in water and common organic solvents; soluble in aqueous base and DMSO. | The presence of both hydrogen bond donors and acceptors suggests some water solubility, while the aromatic rings limit it. The acidic N-H proton allows for salt formation and solubility in bases. |

| pKa | ~ 4-5 (pyridine N-H⁺)~ 8-9 (triazole N-H) | The pyridine nitrogen is expected to be basic. The triazole N-H proton is acidic, similar to other 1,2,4-triazol-5-ones. The pKa of the parent 1,2,4-triazole is 10.26[3]. The electron-withdrawing nature of the carbonyl and pyridine ring will increase its acidity. |

Tautomerism

A key chemical feature of this compound is its existence in tautomeric forms. The predominant form is the keto (or lactam) form, but it exists in equilibrium with the enol (or lactim) form, 3-(pyridin-3-yl)-1H-1,2,4-triazol-5-ol. The keto form is generally favored in the solid state and in most solvents.

Caption: Keto-enol tautomerism in this compound.

The position of this equilibrium can be influenced by factors such as solvent polarity and pH. This tautomerism is critical as it affects the molecule's hydrogen bonding capacity and its potential interactions with biological macromolecules.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.0-12.0 ppm (br s, 1H): This broad singlet corresponds to the acidic N-H proton of the triazole ring.

-

δ ~9.0-9.2 ppm (s, 1H): Aromatic proton on the pyridine ring at position 2.

-

δ ~8.6-8.8 ppm (d, 1H): Aromatic proton on the pyridine ring at position 6.

-

δ ~8.2-8.4 ppm (d, 1H): Aromatic proton on the pyridine ring at position 4.

-

δ ~7.4-7.6 ppm (dd, 1H): Aromatic proton on the pyridine ring at position 5.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~155-160 ppm: Carbonyl carbon (C=O) of the triazolone ring.

-

δ ~145-155 ppm: Aromatic carbons of the pyridine and triazole rings.

-

δ ~120-140 ppm: Aromatic carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy

-

~3200-3000 cm⁻¹: N-H stretching vibrations from the triazole ring.

-

~1700-1650 cm⁻¹: Strong C=O stretching vibration of the triazolone ring.

-

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): Expected [M+H]⁺ ion at m/z = 163.06.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound provides numerous opportunities for the synthesis of a diverse library of derivatives for drug discovery.

Caption: Key reaction pathways for the derivatization of the core scaffold.

-

N-Alkylation: The nitrogen atoms of the triazole ring can be alkylated using various alkyl halides in the presence of a base. This allows for the introduction of diverse side chains to modulate solubility and biological activity.

-

O-Alkylation: Under certain conditions, the enol tautomer can undergo O-alkylation to yield 5-alkoxy-3-(pyridin-3-yl)-1H-1,2,4-triazoles.

-

Conversion to Thione: The carbonyl group can be converted to a thiocarbonyl using reagents like Lawesson's reagent, yielding the corresponding 3-(pyridin-3-yl)-1H-1,2,4-triazole-5(4H)-thione. This thione derivative is also a valuable intermediate for further functionalization.

-

Conversion to Chloro-triazole: Treatment with phosphoryl chloride (POCl₃) can convert the triazolone to the highly reactive 5-chloro-3-(pyridin-3-yl)-1H-1,2,4-triazole. This chloro derivative is an excellent precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 5-position.

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutics. The diverse biological activities reported for related pyridine-triazole hybrids underscore the potential of this chemical space[2]. Areas of particular interest include:

-

Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines[1]. The ability of the scaffold to act as a hydrogen bond donor and acceptor, as well as participate in π-stacking interactions, makes it suitable for targeting enzymes and receptors implicated in cancer progression.

-

Antimicrobial Agents: The triazole nucleus is a key component of several successful antifungal drugs. Derivatives of the title compound could be explored for their activity against a range of bacterial and fungal pathogens[4].

-

Enzyme Inhibitors: The structural features of this scaffold make it an attractive candidate for the design of inhibitors for various enzymes, such as kinases and oxidoreductases[5].

Conclusion

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis, rich tautomeric and reactive chemistry, and the proven biological potential of the broader pyridine-triazole class of compounds make it a compelling subject for further investigation. This guide provides a foundational understanding of its chemical properties, intended to empower researchers in their efforts to design and develop the next generation of triazole-based therapeutics.

References

- Nandi, A. K., Singh, S. K., Kunjir, G. M., Singh, J., Mandal, A. K., & Pandey, R. K. (2012). Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration.

- Hsieh, F. Y., Gentry, E. C., Schlenker, C. W., Anderson, T. A., & Plewa, M. J. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products.

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- Siddiqui, A. A., Mishra, R., Kumar, R., & Rashid, M. (2011). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 49–55.

- Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192.

- Więckowska, A., Wójcik-Jedlińska, A., Anusz, K., & Staszak, M. (2021). The pKa values of 1,2,4-triazole and its alkyl derivatives.

- García-López, J., Khomenko, D. M., Zakharchenko, B. V., Doroshchuk, R. O., Starova, V. S., Iglesias, M. J., ... & López-Ortiz, F. (2023). Solvent-and functional-group-assisted tautomerism of 3-alkyl substituted 5-(2-pyridyl)-1, 2, 4-triazoles in DMSO–water. Organic & Biomolecular Chemistry, 21(47), 9443-9458.

- Begaliev, M. M., Kadyrova, D. M., & Burasheva, G. S. (2019). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

- Zarghi, A., Tabatabai, S. A., Faizi, M., Zanganeh, V., & Shafiee, A. (2010). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Scientia Pharmaceutica, 78(4), 743–750.

- Kaplaushenko, A., & Frolova, Y. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- Shaikh, S., & Siddiqui, Z. (2014). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 235-239.

-

Science.gov. (n.d.). pyridine semicarbazone synthesis: Topics. Retrieved from [Link]

- He, C., Gao, H., & Shreeve, J. M. (2016). Promising hydrazinium 3-Nitro-1,2,4-triazol-5-one and its analogs. Journal of Materials Chemistry A, 4(35), 13416-13422.

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents. Retrieved from [Link]

- Parchenko, V., & Gutyj, B. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology, 10(3), 201-207.

Sources

The Pharmacological Potential of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 1,2,4-Triazole and the Promise of a Pyridine Moiety

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable ability to interact with a wide array of biological targets.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing binding affinity and improving pharmacokinetic properties.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The incorporation of a pyridine ring, as seen in 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one, introduces a key pharmacophoric element known to enhance biological activity through various mechanisms, including hydrogen bonding and pi-pi stacking interactions with target proteins. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound and its derivatives, offering insights for researchers and professionals in drug development.

Anticipated Biological Activities and Underlying Mechanisms

While specific comprehensive studies on the parent compound this compound are emerging, extensive research on its derivatives and the broader class of 1,2,4-triazoles provides a strong foundation for predicting its pharmacological profile.

Antimicrobial and Antifungal Activity: Targeting Microbial Integrity

A significant body of research points to the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[4][5][6][7] The primary mechanism for antifungal action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron at the active site of CYP51, disrupting ergosterol production and leading to fungal cell death.[1]

The antibacterial activity of 1,2,4-triazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.[4] While the exact mechanisms can vary, they often involve the disruption of essential cellular processes. For instance, some derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.[8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate, typically ranging from 0.03 to 32 µg/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A positive control (fungal suspension without the compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Triazole-oxadiazole derivative | Candida albicans | Equipotent to ketoconazole | [3] |

| Bis-1,2,4-triazole with 3,4-dichlorobenzyl group | Bacillus proteus | 0.5 | [3] |

| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative | Staphylococcus aureus | 0.264 mM | [4] |

| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Escherichia coli | Inhibition zone of 8–12 mm | [4] |

Diagram: Antifungal Mechanism of 1,2,4-Triazoles

Caption: Inhibition of fungal CYP51 by 1,2,4-triazoles disrupts ergosterol synthesis.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The 1,2,4-triazole scaffold is present in several clinically used anticancer agents, and numerous derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[10][11][12][13] The anticancer mechanisms are diverse and often target key signaling pathways involved in cell growth, proliferation, and survival.

Potential anticancer mechanisms for this compound and its derivatives include:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor), BRAF, and tubulin.[10]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing uncontrolled cell division.

Derivatives of 1,2,4-triazole have shown promising results against murine melanoma (B16F10) and human colon adenocarcinoma (HT29) cell lines.[11][13]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 6.25 to 100 µM) for 24-48 hours.[14] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Diagram: Potential Anticancer Mechanisms

Caption: Multifaceted anticancer approach of 1,2,4-triazole derivatives.

Enzyme Inhibition: A Broad Therapeutic Window

Beyond their role in antimicrobial and anticancer therapies, 1,2,4-triazole derivatives are known to inhibit a variety of other enzymes, suggesting a wider therapeutic potential.[15][16] These include:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

-

α-Glucosidase: Inhibition of this enzyme can help control postprandial hyperglycemia in diabetic patients.

-

Urease: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition can be beneficial in conditions like glaucoma and epilepsy.

The pyridine moiety in the target compound can play a crucial role in binding to the active sites of these enzymes.

Table 2: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Methyl phenyl-substituted triazole | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [15] |

| Methyl phenyl-substituted triazole | α-Glucosidase | 36.74 ± 1.24 | [15] |

| Methyl phenyl-substituted triazole | Urease | 19.35 ± 1.28 | [15] |

| Methyl phenyl-substituted triazole | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [15] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives typically involves multi-step reactions. A common approach is the cyclization of thiosemicarbazide derivatives under alkaline conditions.[7] The starting materials are often readily available, making the synthesis scalable and cost-effective.

The chemical structure of this compound offers several sites for further modification, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The amino group on the triazole ring can act as a nucleophile, and the nitrogen atoms in both the triazole and pyridine rings can coordinate with metal ions, opening avenues for the development of novel catalysts and materials.[17]

Diagram: General Synthesis Workflow

Caption: A streamlined synthetic pathway to the target triazole.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The wealth of data on the biological activities of related 1,2,4-triazole derivatives strongly suggests its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. Future research should focus on the comprehensive biological evaluation of the parent compound and the strategic design and synthesis of new derivatives to optimize potency, selectivity, and pharmacokinetic properties. In silico modeling and SAR studies will be instrumental in guiding these efforts and unlocking the full therapeutic potential of this versatile heterocyclic system.

References

- Benchchem. (n.d.). mechanism of action of 1,2,4-triazole-based compounds.

- Benchchem. (n.d.). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.

- An insight on medicinal attributes of 1,2,4-triazoles. (2018). PubMed Central.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed.

- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.

- Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). PMC - NIH.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.).

-

Pyrazolo[5,1-c][1][2][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from

- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021).

- Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. (n.d.). PMC - NIH.

- Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry.

- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022).

- Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). PMC - NIH.

- 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine. (n.d.). Smolecule.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. amhsr.org [amhsr.org]

- 13. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Buy 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine [smolecule.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad pharmacological potential.[1] This guide delves into the putative mechanism of action of a specific derivative, 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one. While direct comprehensive studies on this molecule are emerging, this document synthesizes current knowledge from structurally related 1,2,4-triazole compounds to propose a scientifically grounded hypothesis of its biological activity. We will explore its potential as a multi-targeting agent, likely operating through kinase inhibition, topoisomerase interference, and modulation of apoptotic pathways. This guide provides researchers and drug development professionals with a foundational understanding and detailed experimental frameworks to investigate this promising compound.

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, featured in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an effective pharmacophore for interacting with various biological targets.[2] Derivatives of 1,2,4-triazole have demonstrated a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral effects.[3][4]

The incorporation of a pyridine ring, as seen in this compound, is a strategic design element. The pyridine moiety can enhance solubility and provides an additional site for hydrogen bonding, potentially increasing the compound's affinity and selectivity for its biological targets. This guide will focus on the probable anticancer mechanisms of this specific molecule, drawing parallels from well-documented 1,2,4-triazole derivatives.

Synthesis of this compound and its Analogs

The synthesis of 3-pyridyl-substituted 1,2,4-triazoles can be achieved through established synthetic routes. A common approach involves the reaction of aminoguanidine hydrochloride with pyridinecarboxylic acids under acidic conditions.[5] Modifications to this core synthesis can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies.[6]

A plausible synthetic workflow is outlined below:

Caption: Proposed mechanism of kinase inhibition by this compound.

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. [7]Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of both topoisomerase I and II. [8][9] The planar 1,2,4-triazole ring system is capable of intercalating into the DNA double helix, while the pyridyl substituent can form hydrogen bonds with the enzyme or DNA, stabilizing the drug-enzyme-DNA complex and preventing the re-ligation of the DNA strands.

Induction of Apoptosis: Activating Programmed Cell Death

By inhibiting critical survival pathways and inducing DNA damage, this compound is expected to be a potent inducer of apoptosis. Evidence from related compounds suggests that this can occur through various mechanisms:

-

Modulation of the p53 Pathway: Some 1,2,4-triazole derivatives have been shown to increase the expression of the tumor suppressor protein p53, which in turn can activate the apoptotic cascade. [10]* Regulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are essential.

In Vitro Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases. [11] Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

-

Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.

-

Add Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I. [7] Materials:

-

Human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I Reaction Buffer

-

This compound

-

Agarose gel electrophoresis system

Procedure:

-

To a series of microcentrifuge tubes, add the reaction buffer and supercoiled DNA.

-

Add varying concentrations of the test compound.

-

Add purified topoisomerase I to initiate the reaction. Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a loading dye containing SDS.

-

Resolve the DNA topoisomers on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [12] Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

In Vivo Antitumor Efficacy Models

To assess the therapeutic potential in a living organism, preclinical studies using animal models are crucial.

Ehrlich Ascites Carcinoma (EAC) Model

This is a widely used model for screening anticancer agents against hematological malignancies. [13] Procedure:

-

Inoculate Swiss albino mice intraperitoneally with EAC cells.

-

After 24 hours, divide the mice into groups: vehicle control, positive control (a standard anticancer drug), and treatment groups receiving different doses of the test compound.

-

Administer the treatments for a specified duration.

-

Monitor parameters such as body weight, mean survival time, and hematological profiles.

-

A significant increase in mean survival time and normalization of hematological parameters in the treated groups compared to the control group indicate antitumor activity.

Quantitative Data Summary

The following table provides a template for summarizing the in vitro activity of this compound.

| Assay | Target/Cell Line | IC50 / EC50 (µM) |

| Kinase Inhibition | EGFR | [Insert Data] |

| CDK4 | [Insert Data] | |

| BRAF | [Insert Data] | |

| Topoisomerase Inhibition | Topoisomerase I | [Insert Data] |

| Topoisomerase II | [Insert Data] | |

| Cytotoxicity | MCF-7 (Breast Cancer) | [Insert Data] |

| A549 (Lung Cancer) | [Insert Data] | |

| HCT116 (Colon Cancer) | [Insert Data] |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is still to be fully elucidated, the wealth of data on related 1,2,4-triazole derivatives provides a strong foundation for a multi-targeted hypothesis. The proposed mechanisms of kinase inhibition, topoisomerase interference, and induction of apoptosis offer a clear roadmap for future investigations. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate this promising compound and its analogs. Further studies should focus on identifying the specific kinase targets, elucidating the precise molecular interactions within the apoptotic pathways, and conducting comprehensive preclinical evaluations to determine its therapeutic index and potential for clinical development.

References

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

-

Methods to detect apoptotic cell death. PubMed. [Link]

-

New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. PubMed Central. [Link]

-

Common Methods for Cell Apoptosis Detection: Principles, Applications. AntBio. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. [Link]

-

Apoptosis detection: a purpose-dependent approach selection - PMC. NIH. [Link]

-

Topoisomerase Assays - PMC. NIH. [Link]

-

New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Not available. [Link]

-

3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha. NIH. [Link]

-

Topoisomerase Assays. ResearchGate. [Link]

-

Topoisomerase Assays - PMC. NIH. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

Assay of topoisomerase I activity. Protocols.io. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Not available. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]

-

Structure of 1,2,4‐triazole derivatives as anti‐convulsant and anti‐parasitic agents. Not available. [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Not available. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. NIH. [Link]

-

1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

-

Antitumor activity of novel 1,2,4 triazole derivatives on DLA induced... ResearchGate. [Link]

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. PubMed. [Link]

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. ResearchGate. [Link]

-

Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

41PDevelopment of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology | Oxford Academic. [Link]

-

Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

-

Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. PubMed. [Link]

-

Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. PubMed. [Link]

-

Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. NIH. [Link]

-

Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. ResearchGate. [Link]

-

3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

characterization of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

An In-Depth Technical Guide to the Characterization of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Foreword: A Molecule of Interest

The landscape of medicinal chemistry is continually evolving, with a persistent search for novel scaffolds that can serve as the foundation for new therapeutic agents. Among the heterocyclic compounds, the 1,2,4-triazole nucleus is a privileged structure, appearing in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] The fusion of this versatile core with a pyridine ring, another cornerstone of drug design, presents a molecule of significant interest: this compound. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential techniques for the synthesis and characterization of this compound, grounded in established scientific principles and data from analogous structures.

Synthetic Strategy: Building the Core Scaffold

The synthesis of 3,5-disubstituted-1,2,4-triazoles is a well-established area of organic chemistry.[4] A common and effective strategy for the synthesis of this compound involves a cyclization reaction. A plausible and efficient route starts from nicotinic acid hydrazide (isonicotinic acid hydrazide for the pyridin-4-yl isomer).[1][5]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, which is illustrated in the diagram below. The initial step involves the reaction of nicotinic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This is followed by a cyclization reaction, often under basic conditions, to yield the triazole ring. Subsequent conversion of the thione to the desired oxo-derivative can be achieved through various methods.

Caption: Figure 1: Proposed Synthesis Workflow. A two-step approach for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Thiosemicarbazide Synthesis:

-

To a solution of nicotinic acid hydrazide (1 eq.) in ethanol, add phenyl isothiocyanate (1 eq.).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazide intermediate.

-

-

Cyclization to Thione:

-

Dissolve the thiosemicarbazide intermediate (1 eq.) in an aqueous solution of potassium hydroxide (2M).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.

-

The resulting precipitate is the triazole-thione. Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

-

-

Conversion to Oxo-derivative:

-

There are several methods for this conversion. One approach is oxidative desulfurization.

-

Alternatively, direct synthesis of the oxo-derivative can be achieved by using isocyanates instead of isothiocyanates in the first step.

-

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for the pyridine and triazole ring protons, as well as the N-H protons of the triazole. Based on data from similar structures, the following chemical shifts (δ) in ppm relative to a standard like TMS are anticipated.[6][7][8]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H (ortho to N) | 8.5 - 8.7 | Doublet | ~4-5 |

| Pyridine H (para to N) | 7.9 - 8.1 | Multiplet | - |

| Pyridine H (meta to N) | 7.4 - 7.6 | Multiplet | - |

| Triazole N4-H | 11.0 - 12.0 | Broad Singlet | - |

| Triazole N1-H | 13.0 - 14.0 | Broad Singlet | - |

Note: The N-H protons are exchangeable with D₂O and their chemical shifts can be highly dependent on the solvent and concentration.

The carbon NMR spectrum will complement the proton NMR data. The predicted chemical shifts are as follows.[9][10]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Triazole C=O | 160 - 165 |

| Triazole C-Py | 145 - 150 |

| Pyridine C (ortho to N) | 148 - 152 |

| Pyridine C (para to N) | 135 - 140 |

| Pyridine C (meta to N) | 123 - 128 |

| Pyridine C (ipso-C-Triazole) | 125 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed below.[5][11]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Triazole) | Stretching | 3100 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Triazole) | Stretching | 1680 - 1720 |

| C=N (Triazole) | Stretching | 1590 - 1620 |

| C=C (Pyridine) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. For this compound (C₇H₆N₄O), the expected molecular weight is approximately 162.15 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., ESI, APCI).[5][9][12]

Structural Analysis: The Three-Dimensional Architecture

While spectroscopic methods provide connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a crucial step. This can often be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Based on the crystal structures of similar compounds like 3-pyridin-2-yl-1,2,4-triazol-5-amine and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, the following features can be anticipated[13][14][15]:

-

Crystal System: Likely to be monoclinic or orthorhombic.

-

Hydrogen Bonding: Extensive intermolecular hydrogen bonding is expected, involving the N-H groups of the triazole ring and the nitrogen atom of the pyridine ring, as well as the carbonyl oxygen. This can lead to the formation of complex 2D or 3D supramolecular networks.[13]

-

Planarity: The triazole and pyridine rings are expected to be nearly planar. The dihedral angle between the two rings will be a key structural parameter.

Caption: Figure 2: Expected Molecular Structure & H-Bonding. Illustrating the core structure and potential for intermolecular interactions.

Potential Biological and Pharmacological Significance

The 1,2,4-triazole scaffold is a well-known pharmacophore. The presence of the pyridine moiety can further enhance the biological activity and modulate the pharmacokinetic properties of the molecule. Based on the literature for related compounds, this compound and its derivatives could be investigated for a range of activities, including:

-

Antimicrobial and Antifungal Activity: Many triazole derivatives are potent antimicrobial and antifungal agents.[16]

-

Anticancer Activity: The triazole ring is present in several anticancer drugs, and novel derivatives are continually being explored for their antiproliferative effects.[3]

-

Enzyme Inhibition: The nitrogen atoms in the heterocyclic rings can act as ligands for metal ions in enzyme active sites.

-

Receptor Antagonism: For instance, some aminotriazole derivatives have been identified as P2X7 antagonists.[17]

Conclusion: A Platform for Further Discovery

The is a systematic process that combines synthetic chemistry with a suite of analytical techniques. This guide provides a robust framework for its synthesis and comprehensive structural elucidation. The insights gained from these characterization studies are fundamental for understanding the structure-activity relationships and for the rational design of new derivatives with potentially enhanced therapeutic properties. This molecule represents not just a singular compound, but a gateway to a broader class of pyridyl-triazoles with promise in drug discovery.

References

-

National Center for Biotechnology Information. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PubChem Compound Summary for CID 21878913. Available from: [Link].

-

Siddiqui, A. A., Mishra, R., Kumar, R., Rashid, M., & Khaidem, S. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Pharmacy & Bioallied Sciences, 4(1), 49–54. Available from: [Link].

-

The Royal Society of Chemistry. (2024). Supplementary Information for Chemical Science. Available from: [Link].

-

Synthesis and Crystal Structure of 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. Molbank, 2006(4), M501. Available from: [Link].

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) spectrometer. Available from: [Link].

-

Gomha, S. M., & Abdel-aziz, H. M. (2019). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 24(5), 944. Available from: [Link].

-

Pyrazolo[5,1-c][5][13][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 2021, 26(15), 4605. Available from: [Link].

-

Wang, P., et al. (2011). 4-[(3-Nitrobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Available from: [Link].

-

ResearchGate. (2015). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

-

Mphahlele, M. J., et al. (2018). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Molecules, 23(11), 2999. Available from: [Link].

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical and Pharmaceutical Research, 2024, 16(5): 01-09. Available from: [Link].

-

El-Sayed, W. A., et al. (2020). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 25(23), 5556. Available from: [Link].

-

El-Gaby, M. S. A., et al. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 13(1), 2549-2562. Available from: [Link].

-

Florjancic, A. S., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2089–2092. Available from: [Link].

-

ResearchGate. (2014). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[5][13][14]triazole-3-carboxylic acid ethyl ester. Available from: [Link].

-

Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1367. Available from: [Link].

-

Belkadi, A., et al. (2022). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 27(19), 6542. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry [mdpi.com]

- 3. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. preprints.org [preprints.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-[(3-Nitrobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Introduction

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents renowned for their antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Within this class, 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one represents a key heterocyclic building block, merging the bioisosteric properties of the triazolone core with the hydrogen bonding capabilities and aromatic interactions of the pyridine moiety. For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of this molecule are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose.

This technical guide offers a holistic approach to the spectroscopic characterization of this compound. Moving beyond a mere recitation of data, we will explore the causality behind analytical choices, interpret spectral data in the context of the molecule's unique chemical nature, and provide field-proven protocols. A central theme of our analysis is the phenomenon of tautomerism, a critical consideration for any 1,2,4-triazol-5-one derivative, which profoundly influences its spectroscopic signature and biological interactions.[2][3]

Molecular Structure and Tautomeric Considerations

A foundational aspect of analyzing this compound is recognizing its potential to exist in different tautomeric forms. The equilibrium between these forms can be influenced by the physical state (solid vs. solution), solvent polarity, and pH. The primary equilibrium exists between the keto form (amide) and the enol form (hydroxy). Theoretical and experimental studies on related 1,2,4-triazol-3-ones consistently predict the keto tautomer to be the most stable and, therefore, the predominant form in most conditions.[2] Spectroscopic analysis is the ultimate arbiter for determining the dominant form in a given environment.

Infrared (IR) Spectroscopy

Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch. The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive evidence for the predominance of the keto tautomer.[1] The absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) further refutes the significant presence of the enol form.

Expected Spectral Data

The following table summarizes the key vibrational frequencies expected for the title compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comments |

| N-H Stretching (Triazole) | 3200 - 3100 | Medium-Broad | Associated with the N-H bonds within the triazole ring. Broadening is common due to hydrogen bonding.[4] |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium-Weak | Corresponds to the C-H bonds on the pyridine ring.[1][5] |

| C=O Stretching (Amide Carbonyl) | ~1700 | Strong, Sharp | Key Diagnostic Peak. Confirms the presence of the keto tautomer. Its exact position is sensitive to H-bonding.[1] |

| C=N & C=C Stretching | 1610 - 1480 | Medium-Strong | A complex region of overlapping bands from both the triazole and pyridine rings.[1][4] |

| N-H Bending | ~1550 | Medium | In-plane bending of the N-H group. |

| C-N Stretching | 1370 - 1250 | Medium | Vibrations associated with the carbon-nitrogen bonds within the heterocyclic rings.[1] |

Self-Validating Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. The rationale for using ATR is its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

-

Validation Check: The spectrum is considered valid if the strongest peak (likely the C=O stretch) has an absorbance value between 0.5 and 1.5 a.u. and the baseline is flat.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

NMR spectroscopy provides the most detailed information for structural elucidation, mapping the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR are indispensable. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred because its high polarity aids dissolution and its aprotic nature allows for the observation of exchangeable N-H protons, which would be lost in solvents like D₂O.[5][6]

¹H NMR Spectroscopy: Expected Data

The proton NMR spectrum will be characterized by signals from the pyridine ring and the labile protons of the triazole ring. The pyridine protons will form a complex spin system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Comments |

| H2' (Pyridine) | ~9.0 - 8.8 | d or s | ~2-3 Hz | Most deshielded pyridine proton, adjacent to the nitrogen and ortho to the triazole ring. |

| H6' (Pyridine) | ~8.8 - 8.6 | dd | ~5 Hz, ~1.5 Hz | Ortho to the pyridine nitrogen, showing ortho and meta coupling. |

| H4' (Pyridine) | ~8.2 - 8.0 | dt or ddd | ~8 Hz, ~2 Hz | Para to the nitrogen, deshielded by the ring current and inductive effects. |

| H5' (Pyridine) | ~7.6 - 7.4 | dd or t | ~8 Hz, ~5 Hz | Least deshielded pyridine proton. |

| N-H (Triazole, positions 1/2) | ~12.5 - 11.5 | Broad s | N/A | Highly deshielded due to attachment to electronegative nitrogen atoms and involvement in H-bonding. Signal may be broad.[5] Its presence confirms the structure. |

| N-H (Triazole, position 4) | ~12.0 - 11.0 | Broad s | N/A | Similar to the other N-H proton, its chemical shift is highly dependent on concentration and temperature. |

¹³C NMR Spectroscopy: Expected Data

The carbon spectrum provides confirmation of the carbon skeleton, with the carbonyl carbon signal being particularly diagnostic.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Comments |

| C5 (C=O, Triazole) | ~155 - 165 | Key Diagnostic Peak. The downfield shift is characteristic of a carbonyl carbon within a heterocyclic amide system, confirming the keto tautomer.[7] |

| C3 (Triazole) | ~145 - 150 | Carbon atom attached to the pyridine ring. |

| C2', C6' (Pyridine) | ~148 - 152 | Carbons adjacent to the pyridine nitrogen. |

| C4' (Pyridine) | ~135 - 140 | Para carbon in the pyridine ring. |

| C3' (Pyridine) | ~125 - 130 | Carbon atom of the pyridine ring that is attached to the triazole. |

| C5' (Pyridine) | ~123 - 125 | Meta carbon in the pyridine ring. |

Self-Validating Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, warming gently if necessary. The use of a high-purity deuterated solvent is crucial to minimize interfering residual solvent peaks.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve good resolution, using the DMSO-d₆ deuterium lock signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm is required. A longer acquisition time (hundreds or thousands of scans) is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Validation Check: Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO septet at δ 39.52 ppm. The integrals of the non-exchangeable protons in the ¹H spectrum should correspond to the expected proton count.

Mass Spectrometry (MS)

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this polar, heterocyclic molecule as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular formula.

Expected Mass Spectrum Data

-

Molecular Formula: C₇H₆N₄O

-

Monoisotopic Mass: 162.0542 g/mol

-

Expected Ion (Positive ESI): [M+H]⁺ at m/z 163.0618

High-resolution mass spectrometry (HRMS), for example on a TOF or Orbitrap instrument, can confirm the elemental composition by measuring the mass-to-charge ratio to within a few parts per million (ppm) of the theoretical value.

Integrated Workflow: LC-MS for Purity and Identity Confirmation

The combination of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for assessing purity and confirming identity simultaneously.

Self-Validating Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or DMSO. Dilute this stock to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). The acid is added to promote protonation for positive-ion ESI.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Conditions (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

-

Validation Check: A successful analysis will show a single, sharp chromatographic peak in the UV and Total Ion Chromatogram (TIC). The mass spectrum extracted from this peak must show a base peak at m/z 163.06 (± instrument tolerance). Purity can be estimated from the peak area percentage in the UV chromatogram.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Rationale

UV-Vis spectroscopy measures the electronic transitions within the molecule. For this compound, absorption bands arise from π→π* transitions within the conjugated pyridine and triazole ring systems.[8] While less structurally informative than NMR or MS, it is highly useful for quantitative analysis (e.g., via a Beer-Lambert plot) and for studying how the environment affects the electronic structure. The position of the maximum absorbance (λ_max) is sensitive to solvent polarity and pH, which can provide indirect evidence of shifts in the tautomeric equilibrium.[1][8]

Expected Spectral Data

| Solvent | Expected λ_max (nm) | Transition Type | Rationale & Comments |

| Ethanol/MeOH | ~210-220 and ~260-280 | π→π | Two main absorption bands are expected, corresponding to the electronic systems of the pyridine and triazole rings.[5][9] |

| Water (pH 7) | Similar to alcohols | π→π | The position may shift slightly based on hydrogen bonding with the solvent. |

Self-Validating Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffer) at a known concentration (e.g., 1 mg/mL). Dilute the stock to achieve an absorbance in the optimal range of 0.3-1.0 a.u. at the λ_max.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill a matched pair of quartz cuvettes with the solvent (one for the reference beam, one for the sample).

-

Data Acquisition: Record a baseline (autozero) with solvent in both cuvettes. Replace the solvent in the sample cuvette with the prepared sample solution. Scan a range from 400 nm down to 200 nm.

-

Validation Check: The spectrum should be smooth with a clear maximum absorbance peak (λ_max) in the expected region. The absorbance at λ_max should be within the linear range of the instrument (typically < 2.0 a.u.).

Conclusion: An Integrated Analytical Strategy

The definitive characterization of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. The workflow begins with IR spectroscopy to rapidly confirm key functional groups, most importantly the carbonyl group that establishes the dominant keto tautomer. This is followed by high-resolution NMR, which provides the complete C-H framework and confirms connectivity. Finally, LC-MS serves as the ultimate arbiter of molecular weight and purity. UV-Vis spectroscopy complements this by offering a robust method for quantification. Together, these techniques provide a self-validating system, ensuring the identity, structure, and purity of this valuable chemical entity for its application in research and drug development.

References

- BenchChem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

- El-Sayed, Y. S., et al. (2022). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Molbank.

- Song, S., et al. (2015). High-performance triazole-containing brush polymers via azide-alkyne click chemistry: A new functional polymer platform for electrical memory devices. Article in an unspecified journal.

- ResearchGate. (n.d.). UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in Water/DMSO.

- Siddiqui, A. A., et al. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives.

- Giri, S., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.

- El-Sayed, Y. S., et al. (2022). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.

- Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67.

- Jelińska, A., et al. (n.d.). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione.

- ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- ResearchGate. (n.d.). Tautomeric forms of 1,2,4‐triazole.

-

National Institutes of Health. (2021). Synthesis and Screening of New[1][10][11]Oxadiazole,[1][11][12]Triazole, and[1][11][12]Triazolo[4,3-b][1][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).

- Unspecified Source. (n.d.). Synthesis and Crystal Structure of 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione.

- Unspecified Source. (2021).

- Ikizler, A. A., et al. (n.d.).

- Sravya, G., et al. (2022).

- Khanye, S. D., et al. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar.

- ResearchGate. (n.d.). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sci-Hub: are you are robot? [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Biological Activity of 3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract